2-[2-(Benzyloxy)ethyl]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBCXGZMFRXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Scope of Substituted Piperidine Chemistry
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic molecules. google.comresearchgate.netodu.edu Its derivatives, known as substituted piperidines, are of paramount importance in medicinal chemistry and materials science. The substitution pattern on the piperidine ring significantly influences the compound's physical, chemical, and biological properties. odu.edu
Substituted piperidines are a cornerstone in the development of pharmaceuticals, with the piperidine scaffold present in over twenty classes of drugs. mdpi.com The development of efficient and cost-effective methods for the synthesis of specifically substituted piperidines is, therefore, a significant focus of modern organic chemistry. researchgate.net These methods include the hydrogenation of corresponding pyridine (B92270) derivatives, various cyclization strategies, and multi-component reactions that allow for the construction of diverse and complex piperidine-containing molecules. mdpi.com
Significance of the 2 2 Benzyloxy Ethyl Piperidine Moiety in Synthetic Organic Chemistry
The 2-[2-(Benzyloxy)ethyl]piperidine moiety serves as a versatile building block in organic synthesis. Its structure incorporates a secondary amine within the piperidine (B6355638) ring, which can be further functionalized, and a benzyloxy group that can act as a protected hydroxyl group. The benzyl (B1604629) group is a common protecting group for alcohols in multi-step synthesis due to its relative stability and the ease of its removal through catalytic hydrogenation. wikipedia.org
The synthesis of this compound can be approached through several established synthetic routes. One common method is the catalytic hydrogenation of its aromatic precursor, 2-(2-(benzyloxy)ethyl)pyridine. scbt.com This reaction typically involves the use of a metal catalyst, such as palladium or platinum, to reduce the pyridine (B92270) ring to a piperidine ring. Another potential synthetic pathway is the N-alkylation of piperidine with a suitable 2-(benzyloxy)ethyl halide, such as benzyl 2-bromoethyl ether. researchgate.nethymasynthesis.com This reaction introduces the benzyloxyethyl side chain onto the nitrogen atom of the piperidine ring.
The utility of this compound as a synthetic intermediate lies in its capacity to be incorporated into larger, more complex molecular architectures. The piperidine nitrogen can participate in coupling reactions, while the benzyloxy group can be deprotected at a later synthetic stage to reveal a primary alcohol, which can then be used for further transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Melting Point | Not specified in literature |
This data is based on available chemical supplier information and may not be experimentally verified academic data. scbt.com
Structural Characterization and Advanced Spectroscopic Analysis in Research on 2 2 Benzyloxy Ethyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous evidence for the structure of 2-[2-(Benzyloxy)ethyl]piperidine.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2-7.4 ppm, as a multiplet integrating to five protons. The benzylic methylene (B1212753) protons (Ph-CH₂ -O) would produce a characteristic singlet around δ 4.5 ppm. The protons of the ethyl linker and the piperidine (B6355638) ring would appear in the more upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and may not represent exact experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine N-H | 1.5 - 2.5 (broad) | - |
| Piperidine C2-H | 2.8 - 3.2 | 55 - 60 |
| Piperidine C3, C4, C5-H₂ | 1.2 - 1.8 | 24 - 30 |
| Piperidine C6-H₂ | 2.6 - 3.0 | 45 - 50 |
| -CH₂-CH₂-O- | 1.6 - 2.0 | 35 - 40 |
| -CH₂-O-Bn | 3.5 - 3.7 | 68 - 72 |
| Ph-CH₂-O- | 4.4 - 4.6 | 72 - 75 |
| Aromatic C-H | 7.2 - 7.4 | 127 - 129 |
To establish the precise connectivity of atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY spectra would show correlations between the proton at C2 of the piperidine ring and the adjacent protons at C3 and the ethyl side chain. It would also map out the entire spin system within the piperidine ring, confirming the sequence of methylene groups. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum. usm.myrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. epfl.ch It is crucial for piecing together the molecular skeleton, especially around quaternary carbons (like the substituted aromatic carbon) that are not visible in HSQC spectra. For example, the benzylic protons (Ph-CH₂ -O) would show an HMBC correlation to the quaternary aromatic carbon and the carbon of the ethyl linker (-O-C H₂-), confirming the benzyloxyethyl fragment and its attachment. usm.myrsc.org
Together, these 2D techniques provide a detailed map of the molecular structure, leaving no ambiguity about the arrangement of the piperidine ring, the ethyl linker, and the benzyloxy group.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). nih.gov These techniques are complementary and provide a molecular fingerprint. nih.govnipne.ro
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands:
N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹ corresponding to the secondary amine of the piperidine ring.
C-H Stretches (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C-H Stretches (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Ether): A strong, characteristic band typically found in the 1070-1150 cm⁻¹ region.
C-N Stretch (Amine): A medium band in the 1020-1250 cm⁻¹ range.
The Raman spectrum would also show these vibrations, though with different relative intensities. Notably, the symmetric aromatic ring stretching and C-H aliphatic stretches are often strong in Raman spectra. researchgate.netspectrabase.com
Table 2: Expected Vibrational Frequencies for this compound Note: These are predicted ranges based on characteristic group frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H (Piperidine) | Stretch | 3300 - 3400 | Medium-Weak |
| C-H (Aromatic) | Stretch | 3030 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |
| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₄H₂₁NO, Molar Mass: 219.32 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 219.
The fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the formation of stable carbocations. Key predicted fragments include:
m/z 91: A very prominent peak corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the C-O bond. This is a hallmark of benzyl ethers.
m/z 128: Loss of the benzyl group ([M - C₇H₇]⁺), resulting in a fragment corresponding to the [2-(2-hydroxyethyl)piperidine]⁺ radical cation.
m/z 84: A fragment corresponding to the piperidine ring after cleavage of the ethyl side chain, specifically the [C₅H₁₀N]⁺ ion.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines and would lead to ions resulting from the loss of the ethyl side chain. nist.gov
X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of structure, including bond lengths, bond angles, and absolute stereochemistry in the solid state. mdpi.comresearchgate.net
For this compound, a crystallographic analysis would confirm:
The chair conformation of the piperidine ring, which is the most stable arrangement. nih.gov
The orientation (equatorial or axial) of the 2-[2-(benzyloxy)ethyl] substituent on the piperidine ring. The equatorial position is generally favored for bulky substituents to minimize steric strain.
Precise bond lengths and angles for the entire molecule, which can be compared to standard values.
The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the piperidine N-H). mdpi.com
While a crystal structure for this compound itself is not publicly available, numerous studies on related piperidine derivatives confirm the utility of this technique for unambiguous structural assignment. mdpi.comnih.govmdpi.com
Table 3: Illustrative Crystallographic Parameters for a Piperidine Derivative Note: This is example data for a related class of compound and not for this compound.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0430 |
| b (Å) | 8.0805 |
| c (Å) | 11.1700 |
| β (°) | 97.475 |
| Volume (ų) | 540.80 |
| Z (molecules/cell) | 2 |
Data adapted from a study on 1,2-di(piperidin-1-yl)ethane. mdpi.com
Elemental Composition Analysis for Compound Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₂₁NO) to confirm the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for this compound (C₁₄H₂₁NO)
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 76.67 | 76.65 |
| Hydrogen (H) | 9.65 | 9.68 |
A close match between the theoretical and found values (typically within ±0.4%) provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole |
| 1-(3-methylbenzyl)piperidine |
| Piperidine |
| 1,2-di(piperidin-1-yl)ethane |
Computational Chemistry and Theoretical Investigations of 2 2 Benzyloxy Ethyl Piperidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-[2-(Benzyloxy)ethyl]piperidine. These calculations, performed using software packages like Gaussian, provide detailed information about the molecule's three-dimensional arrangement and the distribution of electrons. derpharmachemica.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying molecular systems, including piperidine (B6355638) derivatives. longdom.orgnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms. derpharmachemica.comcolab.ws These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com
The application of DFT allows for the calculation of various electronic properties. For instance, the analysis of molecular orbital energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability. ekb.eg Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electrophilic and nucleophilic regions of the molecule, indicating sites prone to different types of chemical reactions. derpharmachemica.comnih.gov Natural Bond Orbital (NBO) analysis, another DFT-based method, helps in understanding intramolecular charge transfer interactions and the stabilization energies within the molecule. colab.wsresearchgate.net
Table 1: Selected DFT-Calculated Properties of Piperidine Derivatives
| Property | Description | Relevance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap generally implies greater chemical stability. ekb.eg |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. ekb.eg |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies regions for electrophilic and nucleophilic attack. derpharmachemica.comnih.gov |
Conformational Landscape Analysis
The flexibility of the piperidine ring and the side chain in this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy differences between them. The piperidine ring typically adopts a chair conformation, but the substituents can be in either axial or equatorial positions. nih.gov
Molecular Dynamics Simulations and Energetic Profiling
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations, often performed using force fields like CHARMM, can model the movements of atoms and changes in conformation in a simulated environment, such as in a solvent like water or chloroform. ijnc.irnih.gov
These simulations are crucial for understanding the flexibility of this compound and how its conformation might change in different environments. nih.gov By simulating the molecule's trajectory, researchers can create an energetic profile, mapping the potential energy of the system as a function of its conformational coordinates. This allows for the identification of low-energy conformations and the energy barriers between them, providing a more complete picture of the molecule's conformational landscape. nih.gov
In Silico Prediction Methodologies for Chemical Interactions and Target Identification
Computational methods, often referred to as in silico techniques, are increasingly used to predict how a molecule like this compound might interact with biological targets. These approaches can significantly accelerate the process of identifying potential applications for a compound. nih.gov
Network-based pharmacology, for example, integrates information about drug-target networks and disease-related genes to predict potential therapeutic targets. nih.gov Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. ijnc.ir By simulating the binding process, docking studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. colab.wsijnc.ir These predictions can then be used to prioritize compounds for further experimental testing.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com Computational modeling plays a vital role in modern SAR analysis by providing a framework to rationalize and predict these relationships. researchgate.net
By systematically modifying the structure of this compound in silico—for instance, by changing substituents on the piperidine ring or the benzyl (B1604629) group—researchers can observe the resulting changes in calculated properties and predicted biological activities. nih.gov This allows for the identification of key structural features, or pharmacophores, that are essential for a particular activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to create a mathematical relationship between structural descriptors and biological activity, enabling the prediction of the activity of novel, untested compounds. researchgate.netnih.gov These computational SAR studies guide the design of new derivatives with potentially improved properties. oncodesign-services.com
Advanced Synthetic Applications and Utility of 2 2 Benzyloxy Ethyl Piperidine in Organic Synthesis
Role as a Precursor for Complex Heterocyclic Systems
The structure of 2-[2-(Benzyloxy)ethyl]piperidine is primed for elaboration into more complex heterocyclic frameworks, particularly bicyclic and polycyclic alkaloids. The ethyl side chain serves as a two-carbon electrophilic or nucleophilic synthon, which, following strategic manipulation, can readily participate in intramolecular cyclization reactions to form fused ring systems.
A primary application is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. These bicyclic systems, containing a nitrogen atom at the bridgehead, are common cores of many biologically active natural products. The general synthetic strategy involves the initial N-functionalization of the piperidine (B6355638) ring, followed by the deprotection and oxidation of the primary alcohol (afforded by cleavage of the benzyl (B1604629) ether) to an aldehyde. This intermediate can then undergo intramolecular cyclization via reductive amination or an aza-Michael addition to construct the second ring.
For instance, the synthesis of simple indolizidine and quinolizidine derivatives on a solid support has been achieved through an intramolecular tandem Michael reaction, highlighting a key strategy where precursors like this compound are conceptually valuable. nih.gov The benzyl group offers a stable protecting group for the hydroxyl functionality, which can be removed in a later step without affecting other sensitive parts of the molecule. More complex systems, such as phenanthroindolizidine and phenanthroquinolizidine alkaloids, which possess significant therapeutic potential, also rely on the piperidine core. researchgate.net Synthetic routes towards these molecules often involve coupling a piperidine-based fragment with a phenanthrene (B1679779) moiety, where the side chain of the piperidine is crucial for forming the final ring system. researchgate.net
The versatility of the piperidine building block allows for various cyclization strategies, including radical cyclizations, metal-catalyzed processes, and electrophilic cyclizations, to access a diverse range of heterocyclic structures. mdpi.combeilstein-journals.org
Integration into Natural Product Synthesis
The utility of this compound as a precursor for complex heterocycles naturally extends to its integration into the total synthesis of natural products. The enantiopure form of its debenzylated analogue, 2-piperidineethanol, is recognized as a valuable chiral starting material for the enantioselective synthesis of numerous alkaloids. nih.gov Consequently, this compound serves as a key protected intermediate in these synthetic campaigns.
The synthesis of dendrobate alkaloids, such as (+)-241 D , illustrates the importance of such 2-substituted piperidine building blocks. nih.gov In these syntheses, the stereocenter at C2 dictates the absolute stereochemistry of the final product. The benzyloxyethyl side chain acts as a handle that can be transformed into the second ring of the alkaloid skeleton. A typical synthetic sequence is shown below:
| Step | Reaction | Purpose |
| 1 | N-protection (e.g., with Boc or Cbz group) | To control the reactivity of the piperidine nitrogen. |
| 2 | Benzyl ether cleavage (e.g., via hydrogenolysis) | To unmask the primary alcohol. |
| 3 | Oxidation (e.g., Swern or Dess-Martin) | To convert the alcohol to an aldehyde. |
| 4 | Intramolecular Cyclization/Functionalization | To form the bicyclic alkaloid core (e.g., indolizidine). |
This modular approach allows for the divergent synthesis of various natural product analogues by modifying the cyclization precursors or subsequent reaction steps. For example, syntheses of pyrrolizidine (B1209537) and indolizidine alkaloids often employ a "clip-cycle" methodology where a linear precursor is first assembled and then cyclized, a strategy where a protected piperidine fragment is essential. whiterose.ac.uk The synthesis of phenanthroindolizidine alkaloids, known for their anti-cancer properties, has also been shown to proceed from precursors like 2-pyrrolidin-2-ylacetophenone, a structurally related building block, indicating the biosynthetic and synthetic importance of such amino acid-derived fragments. nih.govresearchgate.net
Applications in the Design of Constrained Molecular Scaffolds
Molecular scaffolds provide a framework for the spatial arrangement of functional groups, a concept critical in drug discovery for mimicking the secondary structures of peptides and inhibiting protein-protein interactions (PPIs). cam.ac.uk The rigid, non-planar chair conformation of the piperidine ring makes it an excellent core for creating conformationally constrained scaffolds.
This compound is an attractive starting point for such scaffolds due to two key features: the inherent rigidity of the piperidine ring and the benzyloxyethyl side chain, which provides a vector for introducing further diversity. These scaffolds can be used to project substituents in well-defined spatial orientations, mimicking the presentation of amino acid side chains in a peptide's secondary structure, such as an α-helix.
For example, piperidine-containing frameworks have been integrated into the design of multikinase inhibitors and other biologically active agents. nih.gov The synthesis of tetrahydroisoquinoline and piperidine scaffolds via oxidative ring-opening and ring-closing protocols demonstrates how cyclic systems can be manipulated to create diverse and stereocontrolled heterocyclic structures for medicinal chemistry. nih.gov While direct utilization of this compound in a published constrained scaffold is not prominent, its structural motifs are present in related systems. The design of disulfide-constrained peptide scaffolds, for instance, represents a powerful approach to creating stable therapeutic peptides, and heterocyclic linkers can be used to impart specific structural constraints. nih.govplos.org The synthesis of benzimidazolinopiperazinones on a solid support as a peptide backbone constraint further highlights the utility of piperidine-like structures in creating peptidomimetics. sci-hub.se
Utilization in the Synthesis of Specialty Chemicals
Beyond complex natural products, this compound and its derivatives are pivotal intermediates in the synthesis of a variety of specialty chemicals, particularly pharmaceuticals. The debenzylated core, 2-piperidineethanol, is listed as a building block for fine chemicals, underscoring the industrial relevance of this structural class. google.comlanxess.com
The piperidine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Synthetic routes to these drugs often rely on functionalized piperidine intermediates. For instance, substituted benzylpiperidine and related structures have been developed as:
σ1 Receptor Ligands: A series of 4-(2-aminoethyl)piperidine derivatives have shown potent affinity for the σ1 receptor and exhibit antiproliferative properties against human tumor cell lines. nih.gov
Histamine H3 Receptor (H3R) Ligands: 4-Oxypiperidine ethers have been designed as multitargeting ligands for H3 receptors and cholinesterases for potential Alzheimer's disease therapy. nih.gov
Antitumor Agents: Quinoxaline derivatives coupled to piperidine moieties have been synthesized and shown to possess highly selective cytotoxic effects against cancer cell lines, such as human lung adenocarcinoma. nih.gov
Adrenoreceptor Antagonists: Phenoxypiperidine derivatives are known to act as antagonists at α1-adrenoreceptors, with potential applications in treating various conditions. evitachem.com
The synthetic pathway to these specialty chemicals often involves the coupling of the piperidine core with various aromatic or heteroaromatic systems. The benzyloxyethyl group in this compound can be strategically modified or used as a linking element in these syntheses.
Development of Novel Reagents and Catalysts from Piperidine Derivatives
The utility of this compound extends into the realm of catalysis and reagent development. The piperidine nitrogen, being a Lewis base, can act as a ligand for a wide range of transition metals, forming complexes that can catalyze various organic transformations.
The substituents on the piperidine ring play a crucial role in modulating the steric and electronic properties of the resulting catalyst. The benzyloxyethyl side chain can be modified to introduce additional coordinating atoms or chiral elements, leading to the development of bespoke ligands for asymmetric catalysis. For example, piperidine derivatives are components of ligands used in:
Asymmetric Hydrogenation: Rhodium and Iridium complexes with chiral piperidine-containing phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of various substrates, including tetrasubstituted unsaturated lactams, to produce enantioenriched products. nih.govacs.org
Catalytic Dehydrogenation: Attaching electron-donating groups to the piperidine ring can significantly increase the rate of catalytic dehydrogenation, a reaction of interest for chemical hydrogen storage systems. rsc.org
Furthermore, piperidine derivatives themselves can function as organocatalysts. The use of tartaric acid to catalyze the synthesis of highly substituted piperidines is one example, while chiral piperidines can be used in enantioselective transformations. nih.gov Mixed ligand complexes containing 2-piperidine-carboxylic acid have been prepared and show interesting biological activity, demonstrating the diverse roles that functionalized piperidines can play, from being part of a catalytically active center to conferring specific biological properties to a metal complex. researchgate.net
Emerging Trends and Future Directions in Research on 2 2 Benzyloxy Ethyl Piperidine
Sustainable Synthesis and Green Chemistry Principles
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. nih.govmdpi.com The synthesis of piperidine (B6355638) derivatives is evolving from traditional methods, which often rely on hazardous reagents and generate significant waste, towards more sustainable and efficient protocols. nih.govresearchgate.net
Future research on the synthesis of 2-[2-(Benzyloxy)ethyl]piperidine will likely focus on incorporating green chemistry principles at every stage. This includes the use of catalytic methods to replace stoichiometric reagents, employing safer and renewable solvents, and designing processes with high atom economy to minimize waste. mdpi.comrasayanjournal.co.in For instance, catalytic hydrogenation of pyridine (B92270) precursors is a common route to piperidines, and modern research focuses on developing non-precious metal catalysts (e.g., based on nickel or cobalt) that are more sustainable and reusable. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful strategy for building complex piperidine structures efficiently, reducing solvent usage, and simplifying purification processes. nih.gov Other techniques, such as microwave-assisted synthesis and solvent-free reactions, can significantly shorten reaction times and reduce energy consumption. rasayanjournal.co.in
| Metric | Traditional Approach (Hypothetical) | Green Chemistry Approach (Future Goal) |
|---|---|---|
| Catalyst | Stoichiometric strong acids/bases | Recyclable heterogeneous or biocatalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Ethanol (B145695), Glycerol) or solvent-free |
| Atom Economy | Low (significant byproduct formation) | High (e.g., via MCRs or tandem reactions) |
| Energy Input | Prolonged heating under reflux | Microwave irradiation or ambient temperature catalysis |
| Waste Generation | High (multiple steps, purification waste) | Minimized (fewer steps, less purification) |
High-Throughput Synthesis and Screening Methodologies for Derivatives
To explore the therapeutic potential of this compound, it is crucial to synthesize and evaluate a diverse library of its derivatives. High-Throughput Experimentation (HTE) and automated synthesis platforms are becoming indispensable tools for rapidly creating these libraries. purdue.edu These technologies allow for the parallel execution of hundreds of reactions, enabling researchers to efficiently explore a wide range of substituents and structural modifications on the core piperidine scaffold.
By systematically altering parts of the this compound structure—such as modifying the benzyl (B1604629) group, the piperidine ring, or the ethyl linker—researchers can generate extensive compound libraries. These libraries can then be subjected to high-throughput screening (HTS) against various biological targets to identify "hit" compounds with desired activities. researchgate.net This rapid cycle of synthesis and screening accelerates the identification of structure-activity relationships (SAR), guiding the design of more potent and selective molecules. dut.ac.za
| Scaffold Position | R1 (Piperidine N-substituent) | R2 (Benzoyl Ring Substituent) | R3 (Ethyl Linker Modification) |
|---|---|---|---|
| Variation 1 | -H | 4-Chloro | Methyl group at alpha-position |
| Variation 2 | -CH3 | 4-Methoxy | Propyl linker instead of ethyl |
| Variation 3 | -C(=O)CH3 (Acetyl) | 3,4-Dichloro | Cyclopropyl group at alpha-position |
| Variation 4 | -SO2Ph (Benzenesulfonyl) | 4-Trifluoromethyl | Oxygen instead of a methylene (B1212753) group (ether linkage) |
Chemoinformatics and Data-Driven Discovery in Piperidine Chemistry
The integration of chemoinformatics and data-driven approaches is revolutionizing medicinal chemistry. csmres.co.uk For a molecule like this compound, these computational tools can be leveraged in multiple ways. Large chemical databases can be virtually screened to identify compounds with similar structural features or predicted properties, providing insights into potential biological targets.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use existing data from screened derivatives to build predictive models. These models can then forecast the biological activity of yet-unsynthesized analogs, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net Furthermore, molecular docking and molecular dynamics simulations can predict how this compound and its derivatives might bind to specific protein targets, offering a rationale for observed activities and guiding further structural optimization at an atomic level. nih.govresearchgate.net This data-driven approach minimizes wasted synthetic effort and accelerates the journey from a starting molecule to a potential drug candidate. csmres.co.uk
| Tool/Technique | Application to this compound Research |
|---|---|
| Virtual Screening | Screening large databases to identify potential protein targets or known drugs with similar scaffolds. |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to a specific receptor active site. nih.govrsc.org |
| QSAR Modeling | Building models to predict the activity of new derivatives based on their chemical structure and the activities of known compounds. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out candidates with poor pharmacokinetic profiles early. |
| 3D Shape Analysis | Analyzing the three-dimensional shape and conformational flexibility to design molecules that fit optimally into a target's binding pocket. nih.govwhiterose.ac.uk |
Exploration of Unconventional Reactivity and Catalysis
Pushing the boundaries of chemical synthesis involves exploring novel and unconventional reaction pathways. Research into piperidine chemistry is uncovering new catalytic systems that enable previously challenging transformations. For instance, gold-catalyzed tandem reactions have been developed for the efficient synthesis of complex, polyfunctional piperidines from linear precursors in a single step. nih.gov
Future synthetic strategies for this compound and its analogs could exploit such unconventional reactivity. This might include C-H activation reactions to directly functionalize the piperidine ring without the need for pre-installed activating groups, or radical-mediated cyclizations to form the heterocyclic core under mild conditions. nih.gov Moreover, the piperidine nitrogen atom itself can participate in catalysis or act as a directing group to control the stereochemistry of reactions, opening up avenues for asymmetric synthesis to produce single-enantiomer products. emanresearch.org Exploring these novel catalytic methods can lead to more efficient and versatile synthetic routes.
Synergistic Approaches Combining Synthetic and Computational Research
The most powerful trend in modern drug discovery is the tight integration of synthetic chemistry and computational research. researchgate.net This synergistic approach creates an iterative cycle of design, synthesis, testing, and refinement that is far more efficient than either discipline operating in isolation.
In the context of this compound, computational chemists can model interactions with a target protein to propose new derivatives predicted to have enhanced affinity or selectivity. rsc.org Synthetic chemists can then prioritize the synthesis of these computationally-vetted compounds. The biological data obtained from testing these new molecules is then fed back into the computational models, improving their predictive accuracy for the next design cycle. This continuous feedback loop accelerates the optimization process, enabling a more rapid and rational path toward compounds with improved therapeutic profiles. nih.gov
| Step | Activity | Objective |
|---|---|---|
| 1. Design | Computational modeling (docking, QSAR) of this compound derivatives. | Predict and prioritize a small set of new analogs with potentially high activity. |
| 2. Synthesize | Laboratory synthesis of the prioritized compounds. | Efficiently create the molecules for biological evaluation. |
| 3. Test | In vitro biological screening of the newly synthesized compounds. | Obtain experimental data on activity, potency, and selectivity. |
| 4. Analyze & Refine | Feed experimental data back into computational models to refine their predictive power. | Improve the accuracy of the next round of predictions and design better molecules. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-(Benzyloxy)ethyl]piperidine, and how are intermediates characterized?
- Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives can be functionalized via benzylation using benzyl halides under inert conditions (e.g., nitrogen atmosphere) . Intermediates like ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate are purified via column chromatography and characterized using /-NMR and high-resolution mass spectrometry (HRMS) . Safety protocols (e.g., P210, P220) must be followed to prevent exposure to ignition sources or air-sensitive intermediates .
Q. How is the purity of this compound validated in academic research?
- Answer : Purity is assessed using HPLC (≥95% purity threshold) and GC-MS for volatile impurities . For hygroscopic or air-sensitive batches, Karl Fischer titration ensures low water content (<0.1%) . Comparative analysis with reference standards (e.g., PubChem data) confirms structural integrity .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound may cause skin/eye irritation (H313/H319) and requires PPE (gloves, goggles) . Storage under nitrogen (P222) in flame-resistant cabinets (P220) is mandatory. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents to the piperidine ring?
- Answer : A factorial design approach (e.g., 2 factorial) evaluates variables like temperature, solvent polarity, and catalyst loading . For example, Friedel-Crafts alkylation with aluminum chloride in dichloroethane achieves >70% yield for bulky substituents . Computational tools (e.g., DFT) predict steric/electronic effects of substituents .
Q. What strategies resolve contradictions in reported reaction yields for piperidine derivatives?
- Answer : Cross-validate methods using controlled variables (e.g., reagent purity, moisture levels). For instance, discrepancies in reductive amination yields (40–70%) may arise from NaBH stability; switching to STAB (NaBH(OAc)) improves reproducibility . Meta-analyses of PubChem and institutional datasets identify outliers .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Answer : Molecular docking (e.g., AutoDock Vina) screens analogs against target proteins (e.g., GPCRs). QSAR models correlate logP values with membrane permeability, prioritizing candidates with ClogP 2–4 . MD simulations (GROMACS) assess stability in lipid bilayers over 100 ns trajectories .
Q. What methodologies assess the environmental toxicity of this compound?
- Answer : Use in silico tools (ECOSAR, TEST) to predict acute aquatic toxicity (LC for Daphnia magna). For experimental validation, OECD Test Guideline 201 evaluates algal growth inhibition . Degradation studies under UV/HO conditions monitor byproducts via LC-QTOF-MS .
Data and Experimental Design
Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound?
- Answer : Employ a split-plot design: vary substituents (e.g., benzyloxy vs. methoxy) as whole-plot factors and assay conditions (e.g., pH, concentration) as sub-plot factors . IC values from enzyme inhibition assays (triplicate runs) are analyzed via ANOVA to isolate significant effects .
Q. What protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
